Estrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils.

In double-distilled water, 12.42 mg/L

Solubility in water (25 °C): 0.003 g/100 mL

0.03 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Measurement of Estrogen Levels

Estrone serves as a biomarker for overall estrogen activity in the body. Researchers can measure estrone levels in blood or urine samples to understand hormonal balance, particularly in studies related to:

- Menopause: Estrone levels decline after menopause, and measuring these levels helps assess menopausal status and potential hormone replacement therapy needs [National Institutes of Health, ].

- Reproductive Health: Estrone levels fluctuate throughout the menstrual cycle. Studying these fluctuations can provide insights into ovulation timing and fertility issues [National Institutes of Health, ].

- Cancer Research: Estrogen can influence the growth of some cancers, particularly breast and endometrial cancers. Measuring estrone helps researchers understand how these cancers might respond to hormone manipulation therapies [National Cancer Institute, ].

Analytical Techniques

Modern research utilizes high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for accurate and sensitive measurement of estrone in biological samples [Thermo Fisher Scientific, ].

Understanding Estrogen Action

Estrone, though weaker than estradiol, can bind to estrogen receptors in various tissues. Studying its interactions helps researchers understand estrogen's role in:

- Bone Health: Estrogen promotes bone formation and density. Research explores how estrone might contribute to bone health, particularly during menopause when estrogen levels decline [National Institutes of Health, ].

- Cognitive Function: Estrogen has been linked to cognitive function and memory. Research investigates how estrone might influence these processes and potential therapies for neurodegenerative diseases [National Institutes of Health, ].

- Cardiovascular Health: Estrogen's role in cardiovascular health is complex. Some studies suggest estrone might have protective effects, while others indicate potential risks. Research is ongoing to clarify this relationship [National Institutes of Health, ].

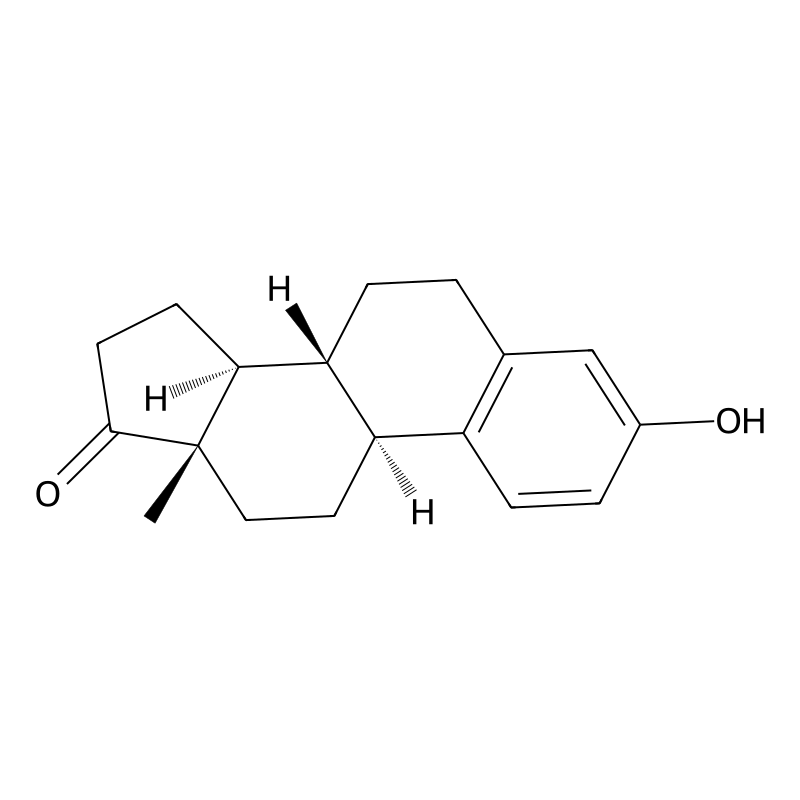

Estrone is a naturally occurring steroid hormone classified as an estrogen, with the chemical formula C₁₈H₂₂O₂ and a molecular weight of approximately 270.366 g/mol. It is structurally characterized by a hydroxyl group at the C3 position and a ketone group at the C17 position, making it an important component in the biosynthesis of other estrogens, particularly estradiol. Estrone is produced primarily from androstenedione through a process called aromatization, catalyzed by the enzyme aromatase, and is predominantly synthesized in the ovaries, adipose tissue, and placenta .

As a weak estrogen compared to estradiol, estrone exhibits approximately 4% of the estrogenic activity of estradiol. It binds to estrogen receptors ERα and ERβ, influencing various physiological processes such as reproductive functions, bone density maintenance, and cardiovascular health . Estrone is also involved in the regulation of menstrual cycles and plays a role in female sexual development.

- Aromatization: Estrone is synthesized from androstenedione via aromatization, which involves the conversion of the steroid's aliphatic structure into an aromatic one.

- Reduction: Estrone can be converted into estradiol through reduction by the enzyme 17β-hydroxysteroid dehydrogenase .

- Conjugation: In the liver, estrone is metabolized into conjugates such as estrone sulfate and estrone glucuronide through sulfation and glucuronidation processes, respectively .

- Hydroxylation: Estrone can be hydroxylated by cytochrome P450 enzymes to form catechol estrogens like 2-hydroxyestrone and 4-hydroxyestrone, which have different biological activities .

Estrone plays a crucial role in various biological processes:

- Estrogenic Activity: As an estrogen, estrone influences reproductive tissues and regulates menstrual cycles. It has significant effects on breast tissue development and maintenance of the endometrium .

- Bone Health: Estrone contributes to bone density preservation by promoting osteoblast activity and inhibiting osteoclast formation, thus reducing the risk of osteoporosis .

- Cardiovascular Effects: Estrone has been associated with favorable cardiovascular effects due to its ability to modulate lipid profiles and vascular function .

Estrone can be synthesized through several methods:

- From Androstenedione: The most common method involves the aromatization of androstenedione using aromatase enzymes. This process can occur in ovarian tissues or adipose tissue.

- Synthetic Routes:

- A notable synthetic route involves the condensation of 3-methoxyphenylacetylene with bicyclohexane-1,5-dione followed by hydrogenation over palladium to yield estrone .

- Another method includes starting from ergosterol, which was first accomplished by Russell Earl Marker in 1936, marking a significant milestone in steroid chemistry .

Estrone has several clinical applications:

- Hormonal Replacement Therapy: It is used in hormone replacement therapy (HRT) for postmenopausal women to alleviate symptoms associated with estrogen deficiency.

- Infertility Treatments: Estrone may be administered to support ovarian function in women experiencing infertility issues.

- Menstrual Regulation: It can be used to regulate menstrual cycles in cases of irregular menstruation or amenorrhea .

Research has shown that estrone interacts with various biological molecules:

- DNA Interactions: Estrone can form reactive metabolites that interact with DNA, potentially leading to carcinogenic effects under certain conditions. Studies have explored how its quinones react with guanine residues in DNA .

- Receptor Binding Studies: Estrone's binding affinities for estrogen receptors are significantly lower than those of estradiol, indicating its weaker hormonal activity. Its relative binding affinities for human estrogen receptors are approximately 4% that of estradiol .

Estrone shares structural similarities with other steroid hormones but exhibits unique characteristics that differentiate it from them. Key compounds for comparison include:

| Compound | Chemical Formula | Estrogenic Activity | Unique Features |

|---|---|---|---|

| Estradiol | C₁₈H₂₄O₂ | High | Most potent natural estrogen; predominant during reproductive years |

| Estriol | C₁₈H₂₄O₃ | Moderate | Major estrogen during pregnancy; weaker than both estrone and estradiol |

| Androstenedione | C₁₉H₂₄O₂ | None | Precursor to both estrone and estradiol; androgenic properties |

| Testosterone | C₁₉H₂₄O₂ | None | Primary male sex hormone; precursor to estrogens |

Estrone's unique position as a relatively weak estrogen makes it essential for specific physiological roles while being less active than its counterparts like estradiol. Its synthesis pathways and biological interactions further underscore its importance in endocrine health.

Affinity for Estrogen Receptor Alpha and Estrogen Receptor Beta

Estrone demonstrates distinct binding characteristics to both estrogen receptor alpha and estrogen receptor beta subtypes, with considerable variation in affinity depending on experimental conditions and methodologies employed. Multiple independent studies have established that estrone exhibits approximately 16.39% relative binding affinity for estrogen receptor alpha compared to estradiol, which serves as the reference standard [1] [2]. For estrogen receptor beta, estrone displays a lower relative binding affinity of approximately 6.5% compared to estradiol [1] [2].

When assessed using absolute binding affinities expressed as dissociation constants, estrone demonstrates a Kd value of 0.445 nanomolar for estrogen receptor alpha and 1.75 nanomolar for estrogen receptor beta [2]. These values indicate that estrone binds with approximately 2.5-fold lower affinity to estrogen receptor alpha compared to estradiol (Kd = 0.115 nanomolar) and with approximately 11.7-fold lower affinity to estrogen receptor beta compared to estradiol (Kd = 0.15 nanomolar) [2].

Temperature-dependent binding studies conducted at 0°C revealed that estrone has a dissociation constant of 0.76 nanomolar for human estrogen receptors in general, compared to 0.38 nanomolar for estradiol [3]. This represents approximately half the binding affinity of estradiol under these specific experimental conditions. Kinetic binding studies using surface plasmon resonance technology have provided additional insights, demonstrating that estrone exhibits an association rate constant of 1.1 × 10⁶ M⁻¹s⁻¹ and a dissociation rate constant of 9 × 10⁻³ s⁻¹ for estrogen receptor interactions [4].

Receptor Activation Mechanisms

The receptor activation mechanisms initiated by estrone binding involve conformational changes in both estrogen receptor alpha and estrogen receptor beta that differ from those induced by estradiol. Upon estrone binding, estrogen receptors undergo ligand-induced conformational alterations that facilitate receptor dimerization and subsequent translocation to the nucleus [5]. However, the specific conformational changes induced by estrone are distinct from those produced by estradiol, resulting in altered coactivator recruitment patterns and downstream signaling cascades [6].

Estrone binding induces formation of estrogen receptor dimers through both homodimerization and heterodimerization processes [7]. The formation of estrogen receptor alpha and estrogen receptor beta heterodimers in the presence of estrone has been demonstrated to produce unique transcriptional outcomes that differ from those observed with either receptor homodimer [8]. These heterodimers exhibit altered DNA binding specificity and modified interactions with transcriptional coregulators compared to estradiol-induced receptor complexes [9].

The activation process involves recruitment of specific coactivator proteins, including members of the p160 family such as steroid receptor coactivator-1 [10]. However, estrone-bound estrogen receptors demonstrate weaker coactivator binding affinities compared to estradiol-bound receptors, which contributes to the reduced transactivational capacity of estrone [6]. The ligand-binding domain conformational changes induced by estrone also affect the positioning of helix 12, which is critical for coactivator binding and receptor activation [7].

Transactivational Capacity

The transactivational capacity of estrone represents a key measure of its biological potency and demonstrates significant differences between estrogen receptor alpha and estrogen receptor beta. Quantitative assessments reveal that estrone exhibits only 2.6% of the transactivational capacity of estradiol when acting through estrogen receptor alpha, while demonstrating 4.3% of estradiol's capacity through estrogen receptor beta [1]. These findings indicate that estrone is a relatively weak activator of both receptor subtypes, with slightly higher relative potency through estrogen receptor beta.

Coactivator recruitment studies have demonstrated that estrone-bound estrogen receptors exhibit markedly reduced ability to recruit essential transcriptional coactivators compared to estradiol-bound receptors [6]. The relative coactivator binding affinity for estrone complexes is substantially lower than that observed for estradiol, contributing to the overall reduced transactivational capacity. This reduced coactivator recruitment efficiency affects multiple steps in the transcriptional activation process, including chromatin remodeling and recruitment of the basal transcriptional machinery [6].

The transactivational differences between estrone and estradiol are particularly pronounced in cell-based reporter gene assays, where estrone consistently demonstrates lower potency across multiple promoter contexts [11]. These differences are attributed to both reduced receptor binding affinity and altered receptor conformational states that affect protein-protein interactions essential for transcriptional activation. The magnitude of these differences can vary depending on cellular context, coactivator expression levels, and specific promoter elements involved [6].

Comparative Binding Studies

Comparative binding studies have provided comprehensive insights into the relative affinities of estrone compared to other endogenous and synthetic estrogens. In competitive binding assays, the rank order of binding affinity for human estrogen receptors is consistently: estradiol > estriol > estrone [12]. This hierarchy has been confirmed across multiple tissue types, including human cervical myometrium and vaginal epithelium [12].

Studies comparing estrone to other estrogen metabolites reveal that several metabolites, particularly those modified at the D-ring such as 16α-hydroxyestradiol (estriol), demonstrate preferential binding to estrogen receptor beta over estrogen receptor alpha [1]. In contrast, estrone shows preferential binding to estrogen receptor alpha, with an estrogen receptor alpha to estrogen receptor beta binding ratio of approximately 2.5:1 [1]. This selectivity pattern distinguishes estrone from other major endogenous estrogens and may contribute to its unique biological profile.

Cross-competition studies with synthetic estrogens and selective estrogen receptor modulators demonstrate that estrone can effectively compete for binding with these compounds, though with lower efficiency than estradiol [13]. The binding affinity hierarchy established through these studies has important implications for understanding estrone's biological role in physiological and pathophysiological conditions where multiple estrogenic compounds may be present simultaneously [13].

Biological Potency

Relative Potency Compared to Other Estrogens

The relative biological potency of estrone compared to other estrogens has been extensively characterized through multiple experimental approaches and consistently demonstrates significantly lower potency than estradiol. In vivo studies using subcutaneous injection in mice reveal that estradiol is approximately 10-fold more potent than estrone and approximately 100-fold more potent than estriol [14]. This potency relationship has been confirmed across multiple biological endpoints and represents a fundamental aspect of estrone's pharmacological profile.

Quantitative structure-activity relationship studies indicate that estrone's relative potency stems primarily from the presence of a ketone group at the 17-position rather than the 17β-hydroxyl group found in estradiol [14]. This structural difference results in weaker hydrogen bonding interactions with the estrogen receptor and reduced overall binding affinity. The relative potency of estrone has been consistently measured at approximately 4% of estradiol's activity across various biological assays [14].

Tissue-specific potency assessments reveal variations in estrone's relative activity depending on the target tissue examined [15]. In mammary gland tissue, estrone demonstrates particularly low potency for inducing proliferative responses compared to estradiol [16]. However, in certain metabolic processes, estrone may exhibit relatively higher activity, suggesting that its potency profile is context-dependent and influenced by tissue-specific factors including receptor expression levels and metabolic enzyme activity [16].

Structure-Activity Relationships

The structure-activity relationships governing estrone's biological activity provide fundamental insights into the molecular determinants of estrogenic potency. The presence of the phenolic hydroxyl group at the 3-position is absolutely essential for estrogenic activity, as this moiety forms critical hydrogen bonds with the estrogen receptor ligand-binding domain [13] [17]. Alkylation or modification of this hydroxyl group dramatically reduces or eliminates estrogenic activity [17].

The ketone group at the 17-position represents the primary structural difference between estrone and estradiol that accounts for estrone's reduced potency [18]. This ketone can participate in hydrogen bonding interactions with the receptor, but with substantially lower efficiency than the 17β-hydroxyl group of estradiol [18]. The planar orientation of the ketone group also affects the overall molecular conformation and receptor binding geometry [18].

The aromatic A-ring with its conjugated double bond system is essential for estrogen receptor binding and contributes significantly to the hydrophobic interactions within the receptor ligand-binding pocket [13]. Modifications to the aromatic ring system, such as additional hydroxyl groups at positions 6, 7, or 11, generally reduce estrogenic activity through steric hindrance effects [18]. The steroid backbone provides the basic scaffold but is not strictly required for estrogenic activity, as demonstrated by non-steroidal compounds that retain estrogenic properties [13].

Tissue-Specific Activities

Estrone exhibits distinct tissue-specific activities that reflect the complex interplay between receptor expression patterns, metabolic enzyme activity, and local regulatory factors. In mammary gland tissue, estrone demonstrates relatively low potency for inducing epithelial proliferation compared to estradiol [19]. This reduced mammary potency is attributed to both lower receptor binding affinity and tissue-specific metabolic factors that may convert estrone to more active metabolites [19].

Uterine tissue responsiveness to estrone varies significantly depending on the specific cellular compartment examined [20]. In the uterine epithelium, estrone-induced proliferation requires intact stromal estrogen receptor alpha signaling, indicating that estrone's effects are mediated through paracrine mechanisms [20]. The endometrial tissue shows cyclic variation in estrone sensitivity that correlates with menstrual cycle phase and local estrogen-metabolizing enzyme expression [21].

Vaginal epithelial tissue demonstrates unique sensitivity to estrone that differs from other estrogen-responsive tissues [22]. Estrone can effectively maintain vaginal epithelial integrity and cornification processes, though with lower potency than estradiol [22]. The tissue-specific expression of estrogen receptor alpha in vaginal epithelial cells is essential for estrone's protective effects against physical stress and immune system dysregulation [22].

In bone tissue, estrone exhibits selective effects on different aspects of bone metabolism [15]. While estrone demonstrates minimal effects on bone formation parameters, it shows some protective activity against bone resorption processes, though with substantially lower potency than estradiol [15]. These tissue-specific variations in estrone activity reflect the complex integration of receptor signaling, metabolic processing, and local regulatory networks [15].

Potency Measurement Methodologies

Multiple methodological approaches have been developed to accurately assess estrone's biological potency, each providing unique insights into different aspects of estrogenic activity. Competitive radioligand binding assays represent the most widely used approach for determining relative binding affinities and serve as the foundation for most potency comparisons [23]. These assays typically employ tritiated estradiol as the radioligand and measure estrone's ability to compete for binding sites [23].

Cell-based reporter gene assays provide functional measures of estrone potency by quantifying transcriptional activation of estrogen-responsive promoter elements [24]. These assays commonly utilize alkaline phosphatase induction in Ishikawa cells for estrogen receptor alpha activity or estrogen response element-luciferase constructs in transfected cell lines for estrogen receptor beta activity [24]. The EC50 values obtained from these assays provide quantitative measures of functional potency that complement binding affinity data [24].

Time-resolved fluorescence resonance energy transfer assays have emerged as sophisticated tools for measuring both ligand binding and coactivator recruitment potencies [6]. These assays enable simultaneous quantification of receptor binding affinity and coactivator binding affinity, providing comprehensive potency profiles that account for multiple steps in the activation process [6]. The relative recruitment potency values obtained from these assays often correlate well with cellular potency measurements [6].

Mass spectrometry-based methodologies provide highly sensitive and specific approaches for measuring estrone concentrations in biological samples, enabling accurate potency assessments in physiological contexts [23]. Liquid chromatography-tandem mass spectrometry methods with limits of quantification in the picogram per milliliter range allow for precise determination of estrone levels in tissues and circulation [23]. These analytical capabilities are essential for understanding estrone's potency relationships under physiological conditions where multiple estrogenic compounds may be present simultaneously [23].

Molecular Mechanisms of Action

Genomic Pathways

Estrone exerts its primary biological effects through classical genomic pathways involving direct interaction with estrogen response elements in target gene promoters. Upon binding to estrogen receptors, estrone induces conformational changes that promote receptor dimerization and nuclear translocation, leading to binding at palindromic estrogen response element sequences in DNA [25]. The consensus estrogen response element sequence consists of AGGTCA motifs separated by a three-base spacer, and estrone-receptor complexes can bind to both perfect and imperfect estrogen response element sequences [26].

The genomic pathway initiated by estrone involves recruitment of specific coactivator complexes that facilitate chromatin remodeling and transcriptional activation [25]. However, estrone-bound receptors demonstrate reduced efficiency in coactivator recruitment compared to estradiol-bound receptors, resulting in lower overall transcriptional output [6]. This reduced efficiency affects multiple steps in the transcriptional process, including histone modification, chromatin accessibility, and RNA polymerase II recruitment [25].

Target gene analysis reveals that estrone can regulate the expression of numerous genes involved in cell proliferation, differentiation, and survival [27]. Microarray studies in breast cancer cell lines have identified over 230 genes that are commonly regulated by estrogen receptor activation, with estrone demonstrating the ability to modulate a subset of these genes, though with lower potency than estradiol [27]. The specific gene expression profiles induced by estrone versus estradiol show both overlapping and distinct patterns, reflecting the unique conformational states induced by each ligand [27].

Pathway enrichment analysis of estrone-regulated genes reveals involvement in multiple biological processes including cell cycle regulation, apoptosis control, and metabolic pathways [27]. The genomic effects of estrone are particularly pronounced in genes involved in estrogen metabolism and transport, suggesting the existence of autoregulatory feedback mechanisms [28]. These genomic pathways represent the primary mechanism through which estrone exerts its long-term biological effects on target tissues [25].

Non-Genomic Signaling

Non-genomic signaling mechanisms mediated by estrone involve rapid cellular responses that occur independently of direct gene transcription [29] [30]. These pathways are initiated through membrane-associated estrogen receptors or novel membrane estrogen-binding proteins that can trigger rapid signaling cascades within minutes of estrone exposure [29]. The membrane estrogen receptor has been characterized as pharmacologically distinct from classical nuclear estrogen receptors and shows the ability to bind multiple compounds including estrone [29].

Estrone-mediated non-genomic signaling involves activation of several key signaling pathways including the mitogen-activated protein kinase pathway, phosphoinositide 3-kinase/protein kinase B pathway, and protein kinase C pathways [30]. These signaling cascades can rapidly modulate cellular functions such as calcium homeostasis, ion channel activity, and protein phosphorylation states [30]. The rapidity of these responses, occurring within seconds to minutes, distinguishes them from classical genomic mechanisms [30].

The non-genomic effects of estrone have been demonstrated in multiple cell types including pancreatic beta cells, where estrone can rapidly modulate calcium signaling and potassium channel activity [29]. These effects are mediated through a guanylyl cyclase pathway that increases cyclic guanosine monophosphate levels and activates protein kinase G [29]. The membrane estrogen receptor responsible for these effects appears to be distinct from nuclear estrogen receptor alpha and estrogen receptor beta [29].

Integration of genomic and non-genomic pathways creates complex signaling networks where rapid non-genomic effects can modulate the efficiency and timing of genomic responses [30]. Non-genomic estrone signaling can activate kinase cascades that phosphorylate nuclear estrogen receptors, thereby enhancing their transcriptional activity [30]. This crosstalk between membrane and nuclear signaling pathways provides a mechanism for fine-tuning cellular responses to estrone exposure [30].

Cross-talk with Other Signaling Pathways

Estrone signaling exhibits extensive cross-talk with multiple cellular signaling pathways, creating complex regulatory networks that modulate its biological effects. The interaction between estrone-activated estrogen receptors and growth factor signaling pathways represents a major area of cross-talk that significantly influences cellular responses [31]. Estrone can modulate the activity of epidermal growth factor receptor, insulin-like growth factor-1 receptor, and other growth factor receptors through both direct and indirect mechanisms [31].

The cross-talk between estrone signaling and the phosphoinositide 3-kinase/protein kinase B pathway occurs through multiple mechanisms including direct protein-protein interactions and shared downstream effectors [31]. Estrone-activated estrogen receptors can physically interact with components of the phosphoinositide 3-kinase pathway, leading to enhanced or modified signaling outputs [31]. This cross-talk is particularly important in the context of cell survival and proliferation responses where multiple pathways converge [31].

Activator protein-1 signaling represents another major pathway that demonstrates significant cross-talk with estrone-mediated estrogen receptor signaling [32] [33]. Estrone-bound estrogen receptors can modulate activator protein-1 activity through protein-protein interactions without directly binding to DNA [32]. This interaction involves recruitment of the same coactivator complexes used in direct estrogen response element-mediated transcription, but results in distinct gene expression profiles [32].

The nuclear factor-κB signaling pathway shows complex interactions with estrone signaling that can result in either synergistic or antagonistic effects depending on cellular context [31]. Estrone can influence nuclear factor-κB activity through effects on inflammatory mediators and through direct protein interactions that modulate nuclear factor-κB DNA binding activity [31]. These cross-talk mechanisms contribute to estrone's effects on immune function and inflammatory responses in target tissues [31].

Epigenetic Effects

Estrone exerts significant epigenetic effects that contribute to long-term changes in gene expression patterns and cellular phenotypes. The primary epigenetic mechanisms influenced by estrone include histone modifications, DNA methylation, and chromatin remodeling processes [34] [35]. These epigenetic changes can persist beyond the immediate presence of estrone and contribute to sustained alterations in cellular function [34].

Histone modification patterns are significantly altered by estrone treatment, with effects on both activating and repressive histone marks [34]. Estrone signaling through estrogen receptor alpha has been shown to regulate the expression and activity of multiple histone-modifying enzymes including histone acetyltransferases, histone deacetylases, and histone methyltransferases [34]. These changes result in altered chromatin accessibility and modified gene expression patterns that can be maintained through multiple cell divisions [34].

DNA methylation patterns are also influenced by estrone signaling, particularly in genes involved in estrogen metabolism and estrogen receptor signaling pathways [35]. Estrone can modulate the expression of DNA methyltransferases and DNA demethylases, leading to changes in promoter methylation status of specific target genes [35]. These methylation changes can result in long-term silencing or activation of genes important for estrogen responsiveness [35].

Chromatin remodeling complexes are recruited by estrone-activated estrogen receptors to modify nucleosome positioning and chromatin structure [36]. The chromatin remodeling process involves recruitment of complexes such as switch/sucrose non-fermentable and nucleosome remodeling and deacetylase complexes that can alter DNA accessibility [36]. These changes in chromatin architecture can affect the binding of other transcription factors and create lasting changes in gene expression potential [36].

Purity

Physical Description

Solid white powder.

Color/Form

Monoclinic orthorhombic crystals (alpha-form)

Crystals from acetone

Exists in three crystalline phases, one monoclinic, the other two orthorhombic

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

3.13 (LogP)

log Kow = 3.13

3.13

Odor

Decomposition

Appearance

Melting Point

260.2 °C

Crystals from acetone; mp: 251-254 °C /dl-Estrone/

MP: 134-135 °C /Estrone propionate/

258 - 260 °C

489.2 °F

Storage

UNII

X9XKA379T9

GHS Hazard Statements

H302 (21.21%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20.45%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (20.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H350 (40.91%): May cause cancer [Danger Carcinogenicity];

H351 (56.06%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (78.79%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (20.45%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (35.61%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H412 (19.7%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Esterified Estrogens and Methyltestosterone Tablets H.S. and Esterified Estrogens and Methyltestosterone Tablets D.S. are indicated in the: Treatment of moderate to severe vasomotor symptoms associated with the menopause in those patients not improved by estrogens alone. (There is no evidence that estrogens are effective for nervous symptoms or depression without associated vasomotor symptoms, and they should not be used to treat such conditions.) /Included in US product label/

/Estrone is indicated as/ Hormone replacement therapy (HRT) for estrogen deficiency symptoms in peri- and post-menopausal women. Prevention of osteoporosis in post-menopausal women at high risk of future fractures who are intolerant of, or contraindicated for, other medicinal products approved for the prevention of osteoporosis.

Esterified estrogens /is indicated/ for replacement in female hypogonadism...

For more Therapeutic Uses (Complete) data for ESTRONE (9 total), please visit the HSDB record page.

Pharmacology

Therapeutic Estrone is the synthetic form of a naturally occurring estrogen estrone. Estrone diffuses through the cell membrane and binds to and subsequently activates the nuclear estrogen receptor found in the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. The activated hormone-receptor complex gets translocated to the nucleus where it binds to the estrogen response element on the DNA and promotes the transcription of target genes involved in the functioning of the female reproductive system and secondary sex characteristics. Estrone increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, as well as suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary.

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CA - Natural and semisynthetic estrogens, plain

G03CA07 - Estrone

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CC - Estrogens, combinations with other drugs

G03CC04 - Estrone

Mechanism of Action

Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.

Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/

Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/

Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/

For more Mechanism of Action (Complete) data for ESTRONE (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

53-16-7

Absorption Distribution and Excretion

The natural estrogens are generally quickly and well absorbed from the gastrointestinal tract, there being little difference between estrone, estradiol and estriol. Estrogens are inactivated in the liver. A proportion of absorbed estrogen is excreted in the bile and then reabsorbed from the intestine.

The distribution of exogenous estrogens is similar to that of endogenous estrogens. Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs. Estrogens circulate in the blood largely bound to sex hormone binding globulin (SHBG) and albumin.

Following administration of Hormonin, physiological estrogen concentrations are achieved at different rates. The maximum plasma levels and the time to reach the peak in the plasma level varied between subjects and was; estrone 750-2116 pmol/litre, 0.5-6.0 hours; estradiol 246-813 pmol/litre, 1-8 hours; estriol 173-241 pmol/litre, 5-12 hours. Following steady state conditions after cessation of Hormonin therapy, estrogen levels remained in the pre-menopausal range for approximately 48 hours.

Estrogens are available for oral, parenteral, transdermal, or topical administration ... absorption is generally good with the appropriate preparation. /Estrogens/

For more Absorption, Distribution and Excretion (Complete) data for ESTRONE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.

In the liver estradiol is readily oxidised to estrone and both estradiol and estrone are converted by hydration to estriol. Metabolites of estrogens are mainly excreted in the urine as conjugates of glucuronic and sulphuric acid.

The 17beta-hydroxy steroid dehydrogenase transforms estrone to estradiol reversibly. This enzyme occurred in all tissues of all species examined and is linked to either the cytosolic or microsomal subcellular compartment. In human liver, a NAD-linked 17beta-hydroxy steroid 3-hydrogenase occurs in cytosol and in microsomes, and a further NADP-linked enzyme has been found in cytosol. Hence, estrone and estradiol are largely biologically equivalent; they are also metabolized via the same pathways.

The steroidal estrogens are metabolized principally in the liver, although the kidneys, gonads, and muscle tissues may be involved to some extent. The steroids and their metabolites are conjugated at the hydroxyl group of the C 3 position with sulfuric or glucuronic acid; these conjugates may undergo further metabolic change. Conjugation increases water solubility and facilitates excretion in urine. Large amounts of free estrogens are also distributed into the bile, reabsorbed from the GI tract, and recirculated through the liver where further degradation occurs. /Estrogen General Statement/

For more Metabolism/Metabolites (Complete) data for ESTRONE (13 total), please visit the HSDB record page.

Estrone has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid.

Hepatic. Half Life: 19 hours

Associated Chemicals

Wikipedia

Esomeprazole

Drug Warnings

CARDIOVASCULAR AND OTHER RISKS: Estrogens with or without progestins should not be used for the prevention of cardiovascular disease or dementia. The estrogen alone substudy of the Women's Health Initiative (WHI) reported increased risks of stroke and deep vein thrombosis (DVT) in postmenopausal women (50 to 79 years of age) during 6.8 years and 7.1 years, respectively, of treatment with oral conjugated estrogens (CE 0.625 mg) alone per day, relative to placebo.

The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with oral conjugated estrogens plus medroxyprogesterone acetate relative to placebo. It is unknown whether this finding applies to younger postmenopausal women or to women taking estrogen alone therapy. Other doses of oral conjugated estrogens with medroxyprogesterone acetate, and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials and, in the absence of comparable data, these risks should be assumed to be similar. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.

Other doses of oral conjugated estrogens with medroxyprogesterone acetate, and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials and, in the absence of comparable data, these risks should be assumed to be similar. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.

For more Drug Warnings (Complete) data for ESTRONE (45 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Pharmaceuticals

Methods of Manufacturing

Isolated from pregnant human urine, synthesis from ergosterol.

Occurs in pregnancy urine on women and mares, in follicular liquor of many animals, in human placenta, in urine of bulls and stallions, in palm-kernel oil. Isoln: Butenandt, Naturwiss. 17, 879 (1929); Doisy et al., Am. J. Physiol. 90, 329 (1929).

Also isolated from moghat roots (Glossostemon Bruguieri) and date palm pollen grains (Phoenix Dactylifera): Amin et al., Phytochemistry 8, 295 (1969).

Estrone is synthesized from androstenolone, which is first hydrogenated with palladium charcoal to give epiandro sterone...

General Manufacturing Information

... Estrogenic activity of 0.1 ug of crystalline estrone constitutes the international unit of estrogenic activity.

Aqueous mixture of water-insoluble estrone and water-soluble potassium salt of the sulfate ester ... Claimed ... more prompt effect than insoluble estrone suspensions. Potency of most oral mixtures is expressed in terms of their estrone sodium sulfate content.

U.S. pats. 1,967,350, 1,967,351 (1934 both to St. Louis University); Fr. pat. 1,305,992 (1962 to Roussel-Uclaf)

Analytic Laboratory Methods

STEROLS WERE IDENTIFIED IN DATE PALM POLLEN OF PHOENIX DACTYLLIFERA. ESTERONE WAS IDENTIFIED BY TLC.

Determination of estrone by using liquid chromatography equipped with a 280 nm detector. The flow rate is about 1 ml/min.

Sample matrix: Aqueous suspensions. Sample preparation: Dissolve (acetone); filter; derivative (dansyl). Assay procedure: Fluorimetry at 502 nm. Limit of detection: 0.5 ug/ml. /From table/

For more Analytic Laboratory Methods (Complete) data for ESTRONE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.

As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.

Sample matrix: Serum. Sample preparation: Extract. Assay procedure: TLC. Limit detection: 20 ng. /From table/

For more Clinical Laboratory Methods (Complete) data for ESTRONE (7 total), please visit the HSDB record page.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Estrogens may interfere with the effects of bromocriptine; dosage adjustment may be necessary. /Estrogens/

Concurrent use with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/

Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/

For more Interactions (Complete) data for ESTRONE (14 total), please visit the HSDB record page.